Kasugamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

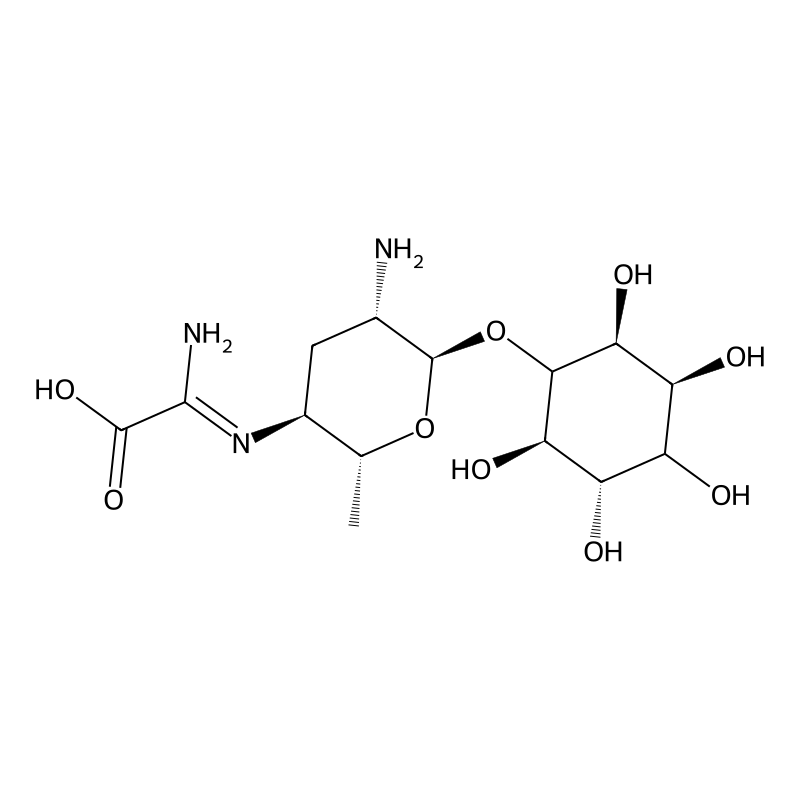

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from Streptomyces kasugaensis, a soil bacterium found near the Kasuga shrine in Nara, Japan. Discovered by Hamao Umezawa, kasugamycin was initially recognized for its antifungal properties against rice blast disease, later demonstrating antibacterial activity as well. The compound is characterized by its white crystalline form and has the chemical formula C₁₄H₂₈ClN₃O₁₀ when in hydrochloride form .

Kasugamycin primarily functions by inhibiting protein synthesis in bacteria. It does this at the initiation stage of translation, competing with initiator transfer RNA. The binding of kasugamycin occurs within the messenger RNA channel of the 30S ribosomal subunit, specifically between nucleotides G926 and A794 of the 16S ribosomal RNA. This binding disrupts the mRNA-tRNA interaction, thereby inhibiting translation initiation .

Additionally, mutations in the 16S rRNA methyltransferase KsgA can lead to low-level resistance against kasugamycin, which does not affect its binding to the ribosome but alters the structural dynamics of the mRNA .

Kasugamycin exhibits significant biological activity against a range of bacterial pathogens and is particularly effective against plant pathogens such as Erwinia atroseptica and Xanthomonas campestris. Its mechanism involves selective inhibition of translation initiation, making it a valuable tool in both agricultural and clinical settings .

In addition to its antibacterial properties, kasugamycin has shown potential antifungal activity, particularly against fungi affecting crops, thus contributing to its application in agricultural practices .

The total synthesis of kasugamycin has been achieved through various methods. One notable approach involves stereoselective reactions to construct the deoxy-amino sugar moiety integral to its structure. This process typically includes cycloisomerization reactions facilitated by ruthenium catalysts .

The synthesis pathway may also involve multiple steps of functional group transformations, including oxidation and conjugation reactions that yield the active kasugamycin compound from simpler precursors .

Kasugamycin is primarily used in agriculture as a pesticide due to its effectiveness against bacterial diseases in crops. Formulations such as Kasumin® contain kasugamycin as an active ingredient for controlling bacterial rot and leaf mold on tomatoes and peppers . In clinical settings, its role as an antibiotic makes it valuable for treating certain bacterial infections.

Key

Research indicates that kasugamycin interacts with various components of the ribosomal machinery, particularly affecting the dynamics of mRNA-tRNA interactions during protein synthesis. Studies have shown that mutations conferring resistance do not inhibit drug binding but alter how effectively it can disrupt translation initiation .

Moreover, investigations into kasugamycin's metabolic pathways reveal that it undergoes conversion to kasugamycinic acid in plants, indicating a complex interaction with plant biochemistry that may influence its efficacy as a pesticide .

Kasugamycin shares structural and functional similarities with several other aminoglycoside antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Kanamycin | Aminoglycoside | Inhibits protein synthesis | Effective against a broader range of bacteria |

| Gentamicin | Aminoglycoside | Inhibits protein synthesis | More potent against Gram-negative bacteria |

| Neomycin | Aminoglycoside | Inhibits protein synthesis | Used topically; nephrotoxic at high doses |

| Streptomycin | Aminoglycoside | Inhibits protein synthesis | Primarily effective against Mycobacterium |

Uniqueness of Kasugamycin: Kasugamycin is distinctive due to its specific action on translation initiation rather than elongation, making it less effective against leaderless mRNA compared to other aminoglycosides. Its unique binding site on the ribosome sets it apart from these similar compounds .

Streptomyces kasugaensis exhibits complex fermentation behavior characterized by distinct growth phases and metabolite production patterns that are highly sensitive to environmental conditions. The organism demonstrates optimal growth and kasugamycin production under carefully controlled conditions, with temperature, pH, and medium composition serving as critical determinants of productivity [1].

Growth Characteristics and Environmental Parameters

The optimal fermentation temperature for Streptomyces kasugaensis has been established at 28-29°C, with production medium containing maltose as the primary carbon source and glycine as the nitrogen source [1]. The standard production medium composition includes maltose at 30 grams per liter, glycine at 10 grams per liter, potassium hydrogen phosphate at 1.4 grams per liter, sodium chloride at 1 gram per liter, calcium chloride at 0.1 grams per liter, polyethylene glycol at 2 grams per liter, and trace mineral salt solution at 20 milliliters per liter [1].

Dissolved oxygen concentration maintenance at 30% of air saturation is critical for optimal production, achieved through agitation speed manipulation under 1 volume per volume per minute aeration rate [1]. When dissolved oxygen decreases below the set point even at maximum agitation speed of 430 revolutions per minute, oxygen-enriched air containing 50% oxygen must be supplied to maintain adequate oxygenation [1].

pH Shock Technology for Enhanced Production

A revolutionary advancement in kasugamycin fermentation involves the implementation of pH shock technology, which dramatically enhances antibiotic production through sequential pH changes from neutral to acidic conditions and back to neutral [1] [2]. This nonnutritional stress approach involves switching the pH from 6.8 to 3.5-4.0 at 36 hours of cultivation, maintaining acidic conditions for an optimal duration of 24 hours, then returning to neutral pH for the remainder of fermentation [1].

The pH shock methodology results in remarkable productivity improvements, with kasugamycin concentration reaching 183 milligrams per liter compared to only 12.6 milligrams per liter in control cultures without pH shock, representing approximately a 14-fold increase in production [1]. The optimal pH shock duration of 24 hours provides the maximum product yield of 6.2 milligrams kasugamycin per gram maltose consumed, significantly higher than other shock durations tested [1].

| pH Shock Duration (hours) | Maximum Cell Mass (g/L) | Maximum Kasugamycin (mg/L) | Product Yield (mg KSM/g maltose) |

|---|---|---|---|

| 6 | 15.6 | 58.6 | 2.0 |

| 12 | 13.2 | 77.5 | 2.7 |

| 24 | 16.5 | 182.6 | 6.2 |

| 48 | 14.8 | 120.2 | 4.2 |

Fermentation Medium Optimization

Advanced fermentation medium formulations have been developed to maximize kasugamycin production yields. The optimized fermentation medium contains corn starch at 20 grams per liter, soybean meal powder at 45 grams per liter, sodium chloride at 2.5 grams per liter, monopotassium phosphate at 0.2 grams per liter, soybean oil at 12 milliliters per liter, and amylase at 0.1 grams per liter with enzyme activity of 10,000 units per gram [3].

The addition of surfactants, particularly Tween-20 at concentrations of 0.5-3 grams per liter, significantly enhances kasugamycin production, with optimal concentration at 1 gram per liter increasing fermentation yields to 28,000 micrograms per milliliter [3]. This enhancement is attributed to improved mass transfer characteristics and cellular membrane permeability effects that facilitate both nutrient uptake and product secretion.

Advanced mutant strains developed through combined ultraviolet irradiation and protoplast mutagenesis procedures have demonstrated superior production capabilities [4]. The mutant strain designated as SK-12, obtained in medium containing 1.6 grams per liter of linoleic acid, exhibited the highest rates of both cell growth and kasugamycin production, achieving maximum kasugamycin concentration of 1.2 grams per liter after 6 days of culture with a product yield of 0.05 grams per liter per gram consumed carbon source, representing approximately a 5-fold improvement over the parent strain [4].

Enzymatic Epimerization by KasQ and Precursor Activation

The biosynthesis of kasugamycin begins with a critical epimerization reaction catalyzed by the enzyme KasQ, which has been definitively identified as a UDP-N-acetylglucosamine 2-epimerase that initiates the biosynthetic pathway [5] [6]. This enzyme represents a fundamental departure from previously proposed biosynthetic models and establishes the actual starting point for kasugamycin production.

KasQ Epimerase Structure and Function

KasQ catalyzes the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmannosamine as the initial step in kasugamycin biosynthesis, proceeding through 2-acetamidoglucal and UDP intermediates [5] [6]. Structural analysis reveals that KasQ shares significant sequence similarity with other UDP-N-acetylglucosamine 2-epimerases, particularly RffE with 47% identity and SecA with 44% identity [6].

The enzymatic mechanism involves the cleavage of the anomeric carbon-oxygen bond, with 2-acetamidoglucal and UDP serving as enzyme-bound intermediates [7]. This mechanism is consistent with other UDP-N-acetylglucosamine 2-epimerases that utilize elimination reactions via oxocarbenium intermediates to achieve epimerization at the C-2 position [7]. The enzyme exhibits strict substrate specificity for UDP-N-acetylglucosamine, and mutations affecting key residues in the active site dramatically reduce catalytic efficiency [8].

Precursor Activation and Metabolic Pathways

Isotope-feeding studies using carbon-13 and nitrogen-15 labeled compounds have definitively established that glucosamine and UDP-glucosamine, rather than glucose or UDP-glucose, serve as the direct precursors for kasugamycin formation [5] [6]. This finding fundamentally revises previous understanding of the biosynthetic pathway and highlights the importance of amino sugar metabolism in kasugamycin production.

The pathway proceeds through a series of carefully orchestrated transformations beginning with KasQ-catalyzed epimerization, followed by subsequent modifications that introduce the characteristic structural features of the kasugamine moiety [5]. The 2,3,4,6-tetradeoxy-2,4-diaminopyranoside unit that constitutes kasugamine requires multiple enzymatic steps including deoxygenation, deamination, and stereochemical inversions [9].

Biochemical analysis has revealed that KasQ operates under allosteric regulation similar to other UDP-N-acetylglucosamine 2-epimerases, although the specific regulatory mechanisms may differ from well-characterized enzymes in other biosynthetic pathways [10]. The enzyme maintains optimal activity at pH 7.0-9.0 and requires metal cofactors for full catalytic efficiency [8].

Cofactor Requirements and Enzymatic Specificity

The KasQ epimerase requires specific cofactors for optimal catalytic activity, including divalent metal ions that stabilize the enzyme-substrate complex during the epimerization reaction [8]. The enzyme demonstrates strict substrate specificity for UDP-N-acetylglucosamine and cannot utilize alternative nucleotide sugar substrates, distinguishing it from more promiscuous epimerases found in other biosynthetic pathways [6].

Kinetic analysis reveals that KasQ exhibits Michaelis-Menten kinetics with a turnover number of 7.9 ± 0.3 per second and a Michaelis constant of 2.2 ± 0.2 millimolar for UDP-N-acetylglucosamine [8]. The catalytic efficiency of 3.6 per second per millimolar compares favorably with other characterized UDP-N-acetylglucosamine 2-epimerases, indicating that KasQ is well-adapted for its role in kasugamycin biosynthesis [8].

Heterologous Expression Systems for Yield Optimization

The development of heterologous expression systems for kasugamycin production has emerged as a promising strategy for improving yields and enabling production in more tractable host organisms. These systems have demonstrated significant potential for both research applications and industrial-scale production of this important antibiotic.

Kassette-Based Expression Systems

The kasugamycin biosynthetic gene cluster has been successfully reconstructed into three distinct cassette systems designated as Cassettes I, II, and III, each designed to enable heterologous production in various actinomycete hosts [11]. Cassette I comprised all putative transcriptional units in the cluster under control of the P-neo promoter from Tn5, but exhibited poor stability in Streptomyces lividans and could not transform Rhodococcus erythropolis [11].

Cassette II retained the original arrangement of kasugamycin biosynthetic genes but replaced the promoter of kasT, the specific activator gene, with P-rpsJ, the constitutive promoter of rpsJ from Streptomyces avermitilis [11]. This modification resulted in stable maintenance in both Streptomyces lividans and Rhodococcus erythropolis, enabling successful kasugamycin production in both host systems [11].

Cassette III incorporated an additional expression cassette for ino1 encoding inositol-1-phosphate synthase from Streptomyces avermitilis to enhance intracellular myo-inositol concentration, a critical precursor for kasugamycin biosynthesis [11]. Transformants of Streptomyces lividans with both Cassettes II and III induced kasugamycin production up to the same levels as those produced by the native Streptomyces kasugaensis strain [11].

Host Strain Optimization and Performance

Rhodococcus erythropolis has emerged as a particularly promising heterologous host for kasugamycin production due to its unique morphological characteristics and metabolic capabilities [11]. The spherical cell morphology of Rhodococcus in liquid cultivation provides advantages for antibiotic fermentation compared to the filamentous growth pattern of Streptomyces species [11].

Comparative analysis of kasugamycin production in different heterologous hosts revealed significant variations in yield and productivity. Cassette III induced greater kasugamycin accumulation than Cassette II in Rhodococcus erythropolis, suggesting that exogenous supply of myo-inositol through ino1 expression enhances production efficiency in this host [11]. This enhancement demonstrates the importance of precursor availability in optimizing heterologous production systems [11].

| Host Strain | Cassette System | Kasugamycin Yield | Key Features |

|---|---|---|---|

| Streptomyces lividans | Cassette II | Native levels | Stable maintenance |

| Streptomyces lividans | Cassette III | Native levels | Enhanced precursor supply |

| Rhodococcus erythropolis | Cassette II | Moderate | Spherical morphology |

| Rhodococcus erythropolis | Cassette III | High | Optimized precursor availability |

Regulatory Engineering for Enhanced Production

Advanced genetic engineering approaches have focused on manipulation of regulatory genes to enhance kasugamycin production in both native and heterologous systems [12]. Deletion of the regulatory gene kasT completely abolished kasugamycin production, while overexpression of kasT in low-yielding strains resulted in a 186% increase in titer [12].

Additional regulatory modifications involving deletion of genes kasW, kasX, kasV, and kasS improved kasugamycin production by 12%, 19%, 194%, and 22% respectively in low-yielding strains [12]. Quantitative reverse transcription polymerase chain reaction analysis demonstrated that transcription of kas genes was significantly increased in all four mutant strains, confirming the regulatory roles of these genes [12].

In high-yielding Streptomyces microaureus XM301, deletion of kasW and kasX resulted in a 58% increase in yield from 6 to 9.5 grams per liter, demonstrating the scalability of regulatory engineering approaches [12]. However, the effects of regulatory modifications showed strain-dependent variations, indicating that different strategies for manipulating regulatory genes should be considered for low-yielding versus high-yielding strains [12].

The molecular mechanism of kasugamycin action centers on its highly specific binding to the 30S ribosomal subunit of bacterial ribosomes. Crystallographic studies have revealed that kasugamycin binds to the 30S subunit with a stoichiometry of 1:1, exhibiting an association constant of approximately 6×10⁴ M⁻¹ [3] [4]. This binding affinity correlates directly with the concentration required for 50% inhibition of protein synthesis, demonstrating a strong structure-activity relationship [3].

The primary binding site of kasugamycin is localized within the messenger RNA channel of the 30S subunit, specifically positioned at the top of helix 44 of the 16S ribosomal RNA. This binding site spans the region between helices 24 and 28, creating a strategic blockade at the intersection of the peptidyl-transfer RNA and exit-transfer RNA sites [5] [2] [6]. The drug binding site is composed entirely of 16S ribosomal RNA residues, with no direct involvement of ribosomal proteins in the primary interaction [5].

Two key nucleotides, the universally conserved G926 in helix 28 and A794 in helix 24 of the 16S ribosomal RNA, serve as critical contact points for kasugamycin binding [1] [5] [7]. These nucleotides become protected from chemical modification upon kasugamycin binding, indicating direct molecular interaction with the antibiotic [7]. Additionally, the presence of kasugamycin causes enhanced reactivity of nucleotide C795, suggesting conformational changes in the ribosomal RNA structure upon drug binding [7].

The structural basis for kasugamycin binding involves multiple chemical moieties of the drug molecule. The inositol ring forms hydrogen bonds with oxygen and nitrogen atoms of the ribosomal RNA nucleotides, while the hexopyranosyl ring bridges the backbone of 16S ribosomal RNA nucleotides [5]. The acetamidinium carboxylate group contributes to binding specificity through the formation of an extensive hydrogen bond network with ribosomal RNA nucleotides [5].

A secondary binding site for kasugamycin has been identified, though with lower affinity compared to the primary site [2]. This secondary site also localizes within the 30S subunit but exhibits different structural characteristics and functional implications for translation inhibition [2].

Disruption of Translation Initiation Complex Formation

Kasugamycin exerts its inhibitory effect through a sophisticated mechanism that disrupts multiple stages of translation initiation complex formation. The antibiotic primarily interferes with the binding of the initiator transfer RNA to the ribosomal peptidyl site, but this inhibition occurs through an indirect mechanism rather than direct competition with the transfer RNA [2] [6].

The drug's position within the messenger RNA channel creates a steric hindrance that prevents proper accommodation of the messenger RNA during the initiation process. Specifically, kasugamycin mimics codon nucleotides at the peptidyl and exit sites by binding within the path of the messenger RNA, creating a molecular obstruction that interferes with messenger RNA-transfer RNA codon-anticodon interactions [2] [6]. This mechanism explains why kasugamycin does not directly overlap with the peptidyl-site transfer RNA binding site, yet effectively prevents initiator transfer RNA binding [2].

The inhibitory action of kasugamycin is closely linked to the structure of the messenger RNA at the junction of the peptidyl-transfer RNA and exit-transfer RNA sites. The drug creates potential steric clashes with messenger RNA residues at positions -2 to +1 relative to the start codon, with the most significant interactions occurring at the -1 and +1 positions [6]. This steric interference prevents the proper positioning of the messenger RNA within the ribosomal decoding center and disrupts the formation of stable initiation complexes [6].

Genome-wide studies have revealed that kasugamycin can interfere with translation even after the formation of the 70S initiation complex on messenger RNA. The extent of kasugamycin-mediated translation inhibition correlates with increased occupancy of start codons by 70S ribosomes, indicating that the antibiotic can arrest ribosomes at the initiation phase and prevent their transition to active elongation [8] [9]. This arrest mechanism involves either preventing the maturation of the 70S initiation complex or interfering with the first elongation cycle [9].

The molecular basis for kasugamycin's selective inhibition involves the formation of unusual 61S ribosomal particles in vivo. These protein-deficient ribosomes are stable and lack more than six proteins from the small subunit, including the functionally important proteins S1 and S12 [1] [10] [11]. The formation of these modified ribosomes represents a unique adaptation mechanism that allows selective translation of specific messenger RNA types in the presence of the antibiotic [10] [11].

Differential Effects on Canonical vs. Leaderless mRNA Translation

One of the most distinctive features of kasugamycin's mechanism of action is its differential effect on canonical versus leaderless messenger RNA translation. This selectivity provides crucial insights into the molecular determinants of translation initiation and the structural requirements for ribosome-messenger RNA interactions [12] [2] [13].

Canonical messenger RNAs, which contain 5'-untranslated regions with Shine-Dalgarno sequences for ribosome recruitment, are strongly inhibited by kasugamycin. The drug's binding position within the messenger RNA channel creates a direct steric clash with the 5'-leader sequences of these messenger RNAs during the initiation process [2] [6]. The extent of inhibition depends critically on the nucleotide sequence context, particularly the identity of the nucleotide immediately preceding the start codon [8] [9].

Messenger RNAs with a guanine residue at the -1 position relative to the start codon show the highest susceptibility to kasugamycin inhibition. This enhanced sensitivity results from optimal steric hindrance between the bound kasugamycin and the constrained messenger RNA backbone at this position [8] [9]. In contrast, messenger RNAs with uridine or adenine at the -1 position exhibit reduced susceptibility due to increased backbone flexibility that allows accommodation of the bound antibiotic [8] [9].

The differential inhibition pattern extends to start codon identity, where messenger RNAs with purine start codons (AUG and GUG) are moderately inhibited, while those with pyrimidine start codons (UUG and CUG) show reduced inhibition and, in some cases, enhanced translation [6]. This difference reflects the varying degrees of messenger RNA backbone constraint imposed by different codon-anticodon interactions at the +1 position [6].

Leaderless messenger RNAs, which lack 5'-untranslated regions and begin directly with the start codon, show remarkable resistance to kasugamycin inhibition. This resistance occurs because the messenger RNA sequence potentially subject to steric clash with kasugamycin (positions -2 to -1) is absent in leaderless messenger RNAs [2] [6]. Additionally, leaderless messenger RNA translation utilizes a distinct initiation pathway involving direct 70S ribosome binding, which provides enhanced stability to the initiator transfer RNA binding through the presence of the 50S subunit [2] [13].

The formation of kasugamycin-induced 61S ribosomal particles plays a crucial role in maintaining leaderless messenger RNA translation. These protein-deficient ribosomes are specifically proficient in translating leaderless messenger RNAs while remaining incompetent for canonical messenger RNA translation [10] [11]. The selective functionality of these modified ribosomes represents a unique example of ribosome specialization induced by antibiotic pressure [10] [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

UNII

Related CAS

Therapeutic Uses

Based on the remarkable low toxicity of kasugamycin, it was tested and proven to be effective against Pseudomonas aeruginosa urinary infections in humans.

Mechanism of Action

... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic).

Vapor Pressure

Other CAS

6980-18-3

19408-46-9

Absorption Distribution and Excretion

Oral admin of 100 mg/kg kasugamycin to mice indicated rapid absorption and 43 to 68% excretion with urine in 6 hr.

On im injection of 1.0g kasugamycin into humans, about 63% of the fungicide was excreted unchanged with urine in 8 hr.

In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). The maximum concentration found in the plasma of both males and females occurred approximately one hour after the administration of a single low or high dose. Between one and six hours after a single low or high dose, more kasugamycin accumulated in the kidneys, urinary bladder, and lymph nodes than in the blood, but after 168 hours, little or no kasugamycin was found in these tissues. The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces. Elimination occurred primarily in the feces (88 to 95%), suggesting low absorption; kasugamycin was not excreted in the bile (enterohepatic circulation did not occur).

Metabolism Metabolites

In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). ... The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces.

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Kasugamycin ... is an aminoglycoside antibiotic produced by Streptomyces kasugaenesis.

... Has largely been replaced by more modern compounds but remains important in some countries because of its low price.

Not registered, import tolerance established

Kasugamycin is not registered in the U.S., however, tolerances were established to cover residues on imported tomatoes and peppers from Mexico where the registrant is seeking to register Kasumin 2L, a liquid formulation comprised of 2% kasugamycin (by weight) as the active ingredient (ai), for use on rice, potato, pepper, and tomato in Mexico.